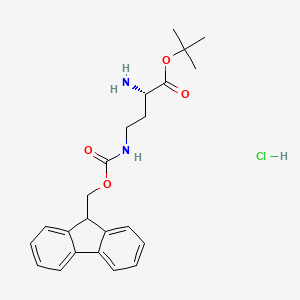
H-L-Dap(fmoc)-otbu hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Dap(fmoc)-otbu hcl, also known as tert-butyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2301859-03-8 . It has a molecular weight of 432.95 .
Molecular Structure Analysis
The molecular formula of this compound is C22H26N2O4*HCl. The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
1. Controlled Aggregation Properties
H-L-Dap(fmoc)-otbu hcl and similar modified amino acids have shown potential in forming self-assembled structures. These structures could be beneficial for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
2. Peptide Synthesis
Modified amino acids like this compound are crucial in peptide synthesis. They facilitate the creation of phosphonamide bonds and prevent common problems associated with conventional protecting groups (Ishibashi et al., 2010).
3. Nonnatural Amino Acid Creation
This compound derivatives are instrumental in synthesizing various nonnatural amino acids. These compounds are essential for combinatorial synthesis and have applications in drug development and biochemistry (Hamze et al., 2003).
4. Artificial Receptor Development
In the development of artificial receptors, the use of Fmoc-protected amino acids like this compound is prominent. These molecules can be integrated into macrocycles that exhibit binding properties, which are valuable in biochemical research (Billing & Nilsson, 2005).
5. Solid-Phase Peptide Synthesis
This compound and its derivatives are used in solid-phase peptide synthesis (SPPS) for creating complex peptides. They serve as building blocks, aiding in the synthesis of peptides like bacitracin A, with applications in exploring new treatments for drug-resistant pathogens (Lee et al., 1996).
6. Enantioseparation and Analysis
These modified amino acids are essential in the enantioseparation of other amino acids through capillary zone electrophoresis. This separation is crucial in analytical chemistry, especially for chiral compound analysis (Wu Hong-li, 2005).
7. Glycan Chain Extension in Biochemistry
In biochemistry, Fmoc-protected amino acids like this compound enhance the solubility of glycan-based compounds, facilitating enzymatic glycosylation. This process is pivotal in the study of glycobiology and the development of glycan-based therapeutics (Dudziak et al., 2000).
8. Synthesis of Orthogonally Protected Amino Acids
The synthesis of protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid, utilizes this compound derivatives. These syntheses are vital in creating novel amino acids for various biochemical applications (Temperini et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPOYXSOEXMYDQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

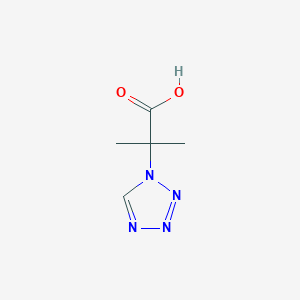
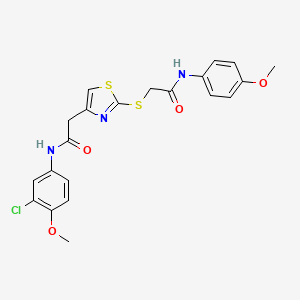
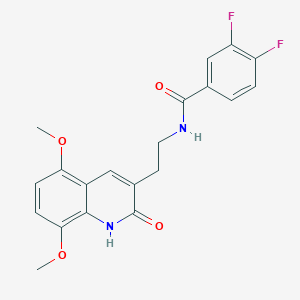
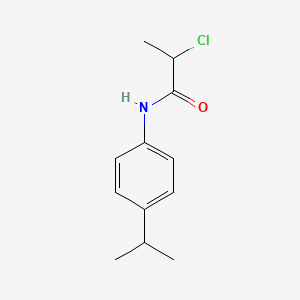
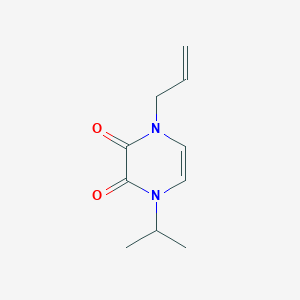
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
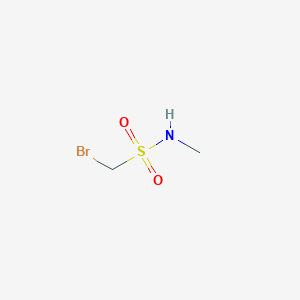
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
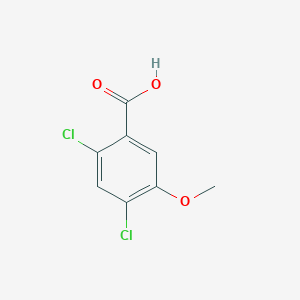
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
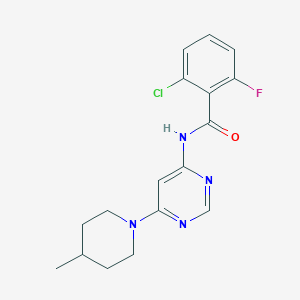
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)